molecular formula C18H18ClN3O3S2 B2650101 N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252922-20-5

N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2650101
CAS No.: 1252922-20-5
M. Wt: 423.93
InChI Key: TUABSPMPPDWHOL-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 923226-64-6) is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-linked acetamide group and a 3-chloro-4-methoxyphenyl substituent. Its structure comprises a bicyclic thienopyrimidinone core substituted with a propyl group at position 3 and a sulfanyl acetamide moiety at position 2 (Fig. 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the chloro-methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions using chlorinated and methoxylated benzene derivatives.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, “N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide” would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The thienopyrimidine core and the chloro-methoxyphenyl group are likely involved in binding to these targets, while the acetamide moiety may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / CAS Core Structure Substituents (Position) Molecular Weight Key Functional Groups
Target Compound (923226-64-6) Thieno[3,2-d]pyrimidinone 3-Propyl, 2-sulfanyl acetamide 407.89* Cl, OCH₃, S-CH₂-C(=O)-NH-Ar
EN300-266676 Thieno[3,2-d]pyrimidinone 3-(4-Chlorophenyl), 2-sulfanyl acetamide 292.21 Cl, S-CH₂-C(=O)-NH-(3-methylpyrazolyl)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine 4,6-Diamino, 2-sulfanyl acetamide 324.78 Cl, NH₂, S-CH₂-C(=O)-NH-Ar
8t (C20H17N4SO3Cl) Oxadiazole 5-(Indol-3-ylmethyl), 2-sulfanyl acetamide 428.5 Cl, Indole, S-CH₂-C(=O)-NH-Ar

*Molecular weight calculated based on formula.

Key Observations :

  • Core Diversity: The target compound’s thienopyrimidinone core distinguishes it from pyrimidine () or oxadiazole-based analogs (). This bicyclic system may enhance rigidity and π-stacking interactions compared to monocyclic cores.
  • Substituent Effects: The 3-propyl group in the target compound likely increases lipophilicity compared to methyl or aromatic substituents in analogs (e.g., EN300-266676’s 4-chlorophenyl) .

Physicochemical and Crystallographic Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) Solubility Hydrogen Bonding (Intramolecular) Crystallography Tools
Target Compound Not reported Not reported Likely N–H⋯O/S interactions SHELX refinement possible
Compound I () Not reported DMSO-soluble N–H⋯N (pyrimidine) SHELX
8t () 288 (decomp.) DMSO, DMF N–H⋯O (oxadiazole) Not reported

Crystallography Notes:

  • Intramolecular hydrogen bonds (e.g., N–H⋯N in ) stabilize folded conformations in sulfanyl acetamide derivatives, which may apply to the target compound .
  • SHELX software () is widely used for refining such structures, suggesting compatibility with the target compound’s crystallographic analysis .

Hypothesized SAR for Target Compound :

  • The 3-chloro-4-methoxyphenyl group may enhance blood-brain barrier penetration compared to simpler chlorophenyl analogs ().
  • The propyl substituent on the thienopyrimidinone core could prolong half-life by reducing metabolic oxidation relative to methyl groups .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities. The molecular formula is C24H18ClN3O5SC_{24}H_{18}ClN_{3}O_{5}S with a molecular weight of 495.9 g/mol. Its unique structure contributes to its interactions with biological targets.

PropertyValue
Molecular FormulaC24H18ClN3O5S
Molecular Weight495.9 g/mol
CAS Number902904-61-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

A specific study reported an IC50 value of approximately 5.85 µM against MCF-7 cells, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin . The compound's ability to inhibit tumor growth was further validated through in vivo studies using xenograft models.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and neurodegenerative diseases:

  • Cholinesterase Inhibition : It demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 19.2 µM and 13.2 µM, respectively . This suggests potential applications in treating Alzheimer's disease.
  • Cyclooxygenase Inhibition : The compound showed promising results as an inhibitor of COX-2, an enzyme linked to inflammation and cancer progression. Further studies are needed to quantify this activity accurately.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased caspase activity and subsequent cell death.
  • Antioxidant Activity : Preliminary data suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Studies : A study published in MDPI highlighted the compound's potential as an anticancer agent through various assays that measure cell viability and proliferation rates in different cancer cell lines .
  • Molecular Docking Studies : Computational studies have predicted the binding affinity of this compound to various biological targets, suggesting that it may effectively interact with proteins involved in cancer metabolism and progression.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S2/c1-3-7-22-17(24)16-13(6-8-26-16)21-18(22)27-10-15(23)20-11-4-5-14(25-2)12(19)9-11/h4-6,8-9H,3,7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUABSPMPPDWHOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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